1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone (CAS: 29705-77-9), widely designated in pharmacopeial literature as Verapamil Impurity 18, is a highly specific analytical reference standard utilized in the pharmaceutical quality control of the cardiovascular drug verapamil hydrochloride [1]. Structurally characterized as a β-keto derivative of the verapamil precursor framework, this compound serves as an essential marker for process-related impurities and oxidative degradation products [2]. For pharmaceutical manufacturers and analytical testing laboratories, procuring this exact high-purity standard is a strict regulatory requirement for validating stability-indicating High-Performance Liquid Chromatography (HPLC) methods, ensuring accurate mass balance, and complying with International Council for Harmonisation (ICH) guidelines for active pharmaceutical ingredient (API) batch release [1].
In the context of pharmaceutical regulatory compliance, substituting 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone with a structural analog, such as Verapamil Impurity A (3,4-dimethoxy-N-methylphenethylamine) or the crude API, fundamentally invalidates analytical method validation [1]. The presence of the conjugated ketone group in this specific impurity significantly alters its chromatographic retention time, UV molar absorptivity, and ionization efficiency compared to related des-keto analogs [2]. Using an incorrect surrogate standard forces laboratories to rely on a theoretical Relative Response Factor (RRF) of 1.0, which leads to severe under- or over-quantification of the actual impurity load in the drug substance, resulting in failed system suitability tests and the rejection of API batches by regulatory agencies [1].
Baseline resolution of process impurities is a strict requirement for pharmacopeial compliance. In reversed-phase HPLC (C18 column, gradient elution), 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone exhibits a distinct Relative Retention Time (RRT) of approximately 0.45 relative to the verapamil API, whereas the closely related des-keto analog (Verapamil Impurity A) elutes earlier at an RRT of ~0.35 [1]. This ΔRRT ≥ 0.10 is driven by the specific polarity introduced by the ketone moiety, making the exact standard indispensable for proving that the analytical method can separate closely eluting degradation products without co-elution artifacts [2].
| Evidence Dimension | Relative Retention Time (RRT) in RP-HPLC |
| Target Compound Data | RRT ~0.45 (Verapamil Impurity 18) |
| Comparator Or Baseline | RRT ~0.35 (Verapamil Impurity A) |
| Quantified Difference | ΔRRT ≥ 0.10, ensuring baseline chromatographic resolution |
| Conditions | Reversed-phase C18 column, acetonitrile/ammonium acetate buffer gradient |
Procuring the exact impurity standard ensures that QC laboratories can pass strict system suitability and peak resolution requirements during API batch release.
For trace-level impurity profiling below the 0.05% ICH reporting threshold, exact mass differentiation is required. 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone yields a distinct precursor ion [M+H]+ at m/z 210.1 in positive electrospray ionization (ESI+), whereas the structural analog Verapamil Impurity A generates an [M+H]+ at m/z 196.1 [1]. This +14 Da mass shift, corresponding to the ketone oxygen minus two aliphatic hydrogens, allows for orthogonal, interference-free quantification via Selective Reaction Monitoring (SRM), which is impossible to validate using generic verapamil precursors [2].
| Evidence Dimension | Precursor Ion Mass-to-Charge Ratio (m/z) |
| Target Compound Data | m/z 210.1 [M+H]+ |
| Comparator Or Baseline | m/z 196.1 [M+H]+ (Verapamil Impurity A) |
| Quantified Difference | +14 Da exact mass shift |
| Conditions | Positive Electrospray Ionization (ESI+) LC-MS/MS |
Provides the exact mass transition required to develop highly sensitive, interference-free LC-MS/MS methods for genotoxic or trace impurity screening.
Quantifying impurities using a generic API standard assumes an RRF of 1.0, which is highly inaccurate for conjugated systems. The aryl ketone group in 1-(3,4-Dimethoxyphenyl)-2-(methylamino)ethanone shifts its primary UV absorption maximum (λmax) to ~280 nm and ~310 nm, significantly increasing its molar absorptivity compared to the verapamil API (λmax ~230 nm, 278 nm) [1]. Consequently, the empirical RRF for this impurity deviates substantially from 1.0 at standard detection wavelengths. Procuring the exact analytical standard is the only way to establish the true RRF, correcting quantification errors that could exceed 20% and preventing false out-of-specification (OOS) results [2].
| Evidence Dimension | UV Absorption Maxima and Empirical RRF |
| Target Compound Data | Distinct λmax at ~280 nm / 310 nm (RRF ≠ 1.0) |
| Comparator Or Baseline | Verapamil API (λmax ~230 nm / 278 nm, theoretical RRF = 1.0) |
| Quantified Difference | Significant divergence in molar absorptivity requiring empirical RRF correction |
| Conditions | Photodiode Array (PDA) UV detection in aqueous/organic mobile phase |
Prevents regulatory audit failures by ensuring that impurity concentrations are accurately calculated and reported against strict ICH Q3A limits.
Directly downstream of its unique retention behavior, this standard is strictly required for validating stability-indicating HPLC methods. QC laboratories must procure it to demonstrate baseline resolution (ΔRRT ≥ 0.10) from the API and other impurities, satisfying Ph. Eur. and USP system suitability criteria prior to routine batch release [1].
Because its conjugated ketone alters UV absorptivity, this compound is essential for establishing accurate Relative Response Factors (RRFs). Procuring the exact standard allows manufacturers to correct UV area counts, ensuring that reported impurity levels are mathematically accurate and compliant with ICH Q3A reporting thresholds [2].
Leveraging its distinct m/z 210.1 precursor ion, this standard is utilized to develop highly specific LC-MS/MS Selective Reaction Monitoring (SRM) assays. This is critical during forced degradation studies or when resolving co-eluting peaks that standard UV detection cannot differentiate [1].